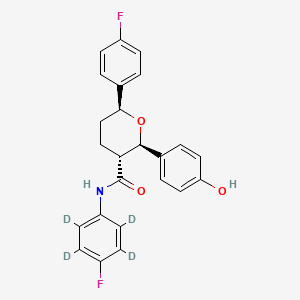
Ezetimibe Tetrahydropyran-d4 Impurity
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ezetimibe Tetrahydropyran-d4 Impurity is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of Ezetimibe, an anti-hyperlipidemic medication that reduces cholesterol absorption in the small intestine. The molecular formula of this compound is C24D4H17F2NO3, and it has a molecular weight of 413.45 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ezetimibe Tetrahydropyran-d4 Impurity involves the incorporation of deuterium atoms into the tetrahydropyran ring of Ezetimibe. The synthetic route typically includes the following steps:
Deuterium Exchange Reaction: Introduction of deuterium atoms into the precursor compound.
Cyclization: Formation of the tetrahydropyran ring through cyclization reactions.
Functional Group Modifications: Introduction of functional groups such as hydroxyl and fluorophenyl groups.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Use of batch reactors for controlled synthesis.
Purification: Purification steps such as crystallization and chromatography to isolate the desired impurity.
Quality Control: Rigorous quality control measures to ensure the compound meets regulatory standards.
化学反应分析
Types of Reactions
Ezetimibe Tetrahydropyran-d4 Impurity undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of Ezetimibe with modified functional groups, which are useful for further research and development .
科学研究应用
Ezetimibe Tetrahydropyran-d4 Impurity is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Ezetimibe impurities.
Biology: Employed in studies to understand the metabolic pathways and biological effects of Ezetimibe.
Medicine: Utilized in pharmaceutical research to develop and validate analytical methods for drug quality control.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications.
作用机制
The mechanism of action of Ezetimibe Tetrahydropyran-d4 Impurity involves its interaction with molecular targets and pathways similar to Ezetimibe. It inhibits the absorption of cholesterol in the small intestine by binding to the Niemann-Pick C1-Like 1 (NPC1L1) protein on the intestinal brush border. This inhibition reduces the overall cholesterol levels in the body .
相似化合物的比较
Similar Compounds
Ezetimibe: The parent compound used for cholesterol reduction.
Desfluoro Ezetimibe: A derivative lacking fluorine atoms.
Ezetimibe Diol Impurity: A derivative with additional hydroxyl groups.
Ezetimibe Fluoro Isomer: An isomer with different fluorine atom positions.
Uniqueness
Ezetimibe Tetrahydropyran-d4 Impurity is unique due to the presence of deuterium atoms, which makes it a valuable tool in isotope-labeled studies. Its stable isotope labeling allows for precise tracking and analysis in various research applications, providing insights that are not possible with non-labeled compounds .
属性
分子式 |
C24H21F2NO3 |
|---|---|
分子量 |
413.4 g/mol |
IUPAC 名称 |
(2R,3R,6S)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-N-(2,3,5,6-tetradeuterio-4-fluorophenyl)oxane-3-carboxamide |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22-14-13-21(23(30-22)16-3-11-20(28)12-4-16)24(29)27-19-9-7-18(26)8-10-19/h1-12,21-23,28H,13-14H2,(H,27,29)/t21-,22+,23+/m1/s1/i7D,8D,9D,10D |
InChI 键 |
IBDXWUJVRNPFPE-YHCDDPSWSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)[C@@H]2CC[C@H](O[C@H]2C3=CC=C(C=C3)O)C4=CC=C(C=C4)F)[2H])[2H])F)[2H] |
规范 SMILES |
C1CC(OC(C1C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


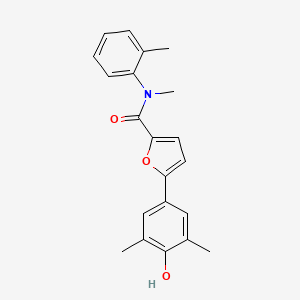
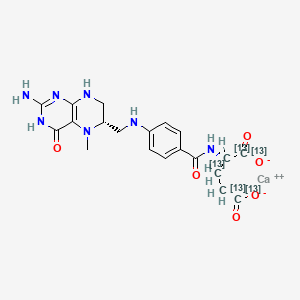
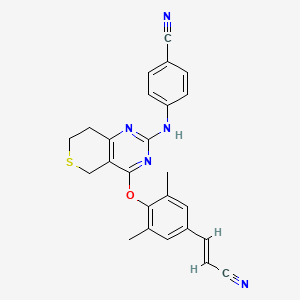
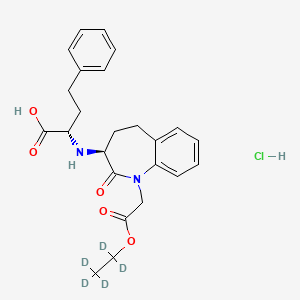
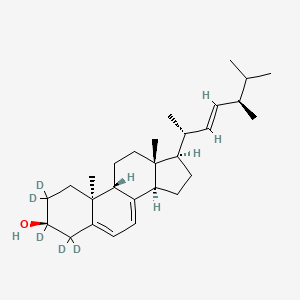
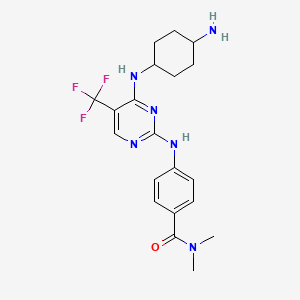
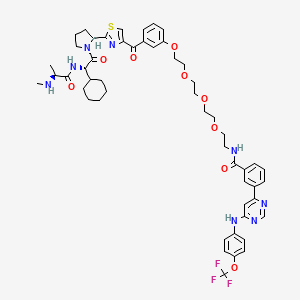
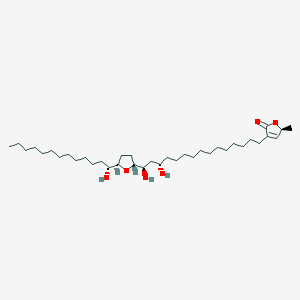
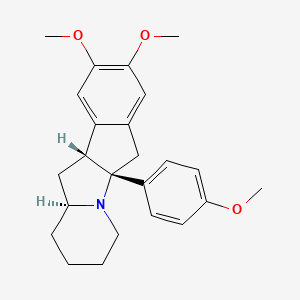
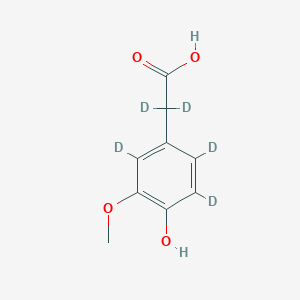
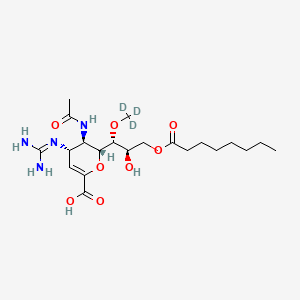
![3-hydroxy-N-[(3R,7S,16S,23R,27S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B15144128.png)
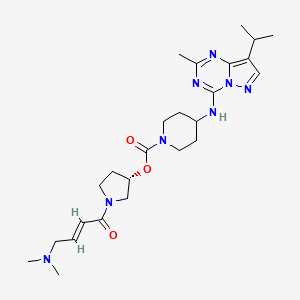
![(2S)-1-[(1S,5R)-6-[2-[4-[3-[(1R)-2-amino-1-[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]ethyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]propan-2-ol](/img/structure/B15144140.png)
